![molecular formula C16H18FN3O5S B2486686 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034499-49-3](/img/structure/B2486686.png)
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
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Description
The molecule of interest belongs to a category that often exhibits significant biological activity, due to its structural components like the pyrazine core, methoxyphenyl, and sulfonyl functionalities. These elements are frequently explored in the context of pharmaceutical research and materials science due to their potential for creating compounds with unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of complex molecules incorporating pyrazine, methoxyphenyl, and sulfonylpyrrolidine groups typically involves multi-step organic reactions. Key steps may include nucleophilic aromatic substitution, amidation, and selective functionalization of the pyrazine ring. An example is the development of potent PI3K inhibitors through the modification of existing scaffolds to include specific functional groups for enhanced activity and reduced toxicity (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with these features is characterized by their ability to form stable conformations that are conducive to biological interactions. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the three-dimensional arrangement of atoms within these molecules, providing insight into their potential interaction mechanisms with biological targets.
Chemical Reactions and Properties
Compounds with these structural components engage in a variety of chemical reactions. For instance, the presence of a sulfonyl group adjacent to a pyrrolidine ring can facilitate reactions such as sulfonylation and amidation, critical for further functionalization of the molecule (Smolobochkin et al., 2017).
Scientific Research Applications
Anticancer Activity
One of the key applications of compounds related to 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is in anticancer research. A study by Wang et al. (2015) discusses the modification of a similar compound, resulting in derivatives that show potent antiproliferative activities against cancer cell lines, with reduced toxicity. This highlights the potential of these compounds in cancer treatment.
Antibacterial Activity
Compounds with a structure similar to the one have been studied for their antibacterial properties. Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives, including compounds with methoxy and sulfonyl groups, which showed significant antimicrobial activity against various bacteria. This indicates the potential of such compounds in developing new antibacterial agents.
Herbicidal Application
Research on compounds structurally related to 2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine also extends to herbicidal applications. For example, Kim et al. (2003) and Kim et al. (2003) studied the breakdown and metabolism of a sulfonylurea herbicide, highlighting the agricultural implications of these chemical structures.
Antioxidant Properties
Malík et al. (2017), in their study, evaluated the antioxidant properties of 2-alkoxyphenylcarbamic acid derivatives containing sulfonyl and piperazin moieties. They found that these compounds, similar in structure to the chemical , exhibited significant antioxidant activity, suggesting their potential use in therapeutic applications for diseases related to oxidative stress Malík et al. (2017).
Neuropharmacological Effects
Another aspect of research involves the neuropharmacological effects of related compounds. For instance, Jiang & Hansen (2011) synthesized disubstituted 1,2,3-triazoles, which were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis. This suggests potential applications in neurodegenerative diseases or brain cancer.
properties
IUPAC Name |
2-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-12(7-13(14)17)26(21,22)20-6-5-11(10-20)25-16-9-18-8-15(19-16)24-2/h3-4,7-9,11H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJYQGVUIHIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine |
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